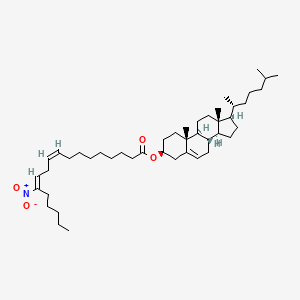

Cholesteryl nitrolinoleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cholesteryl nitrolinoleate, also known as this compound, is a useful research compound. Its molecular formula is C45H75NO4 and its molecular weight is 694.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Significance

Cholesteryl nitrolinoleate is formed through the nitration of cholesteryl linoleate, primarily in response to inflammatory stimuli. It has been shown to possess anti-inflammatory properties by modulating macrophage activation and reducing the production of pro-inflammatory mediators. For instance, studies have demonstrated that this compound levels increase significantly following macrophage activation, suggesting its role in cellular responses to inflammation .

Clinical Implications

This compound's presence in human plasma and its ability to modulate inflammatory responses suggest potential clinical applications:

- Cardiovascular Health : Given its role in reducing inflammation, this compound may be beneficial in preventing or treating cardiovascular diseases associated with chronic inflammation .

- Inflammatory Disorders : The compound's anti-inflammatory properties could be leveraged in therapeutic strategies for conditions such as arthritis, asthma, and other inflammatory diseases .

Table 1: Summary of Research Findings on this compound

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

- Case Study 1 : A study involving patients with cardiovascular disease showed elevated levels of this compound correlated with reduced markers of inflammation, suggesting its utility as a biomarker for vascular health .

- Case Study 2 : Research on patients with rheumatoid arthritis indicated that higher concentrations of this compound were associated with lower disease activity scores, highlighting its potential therapeutic benefits in autoimmune conditions .

Análisis De Reacciones Químicas

Detection and Analytical Methods

CLNO₂ is detected in biological samples using advanced analytical techniques:

-

HPLC-ESI-MS/MS : Reverse-phase chromatography with MRM transitions (m/z 711 → 369 and m/z 711 → 326) .

-

Isotopic labeling : Use of [¹⁵N]nitrite confirms nitro group incorporation via mass shift to m/z 712 .

| Analytical Parameter | Value |

|---|---|

| Molecular formula | C₄₅H₇₅NO₄ |

| Molecular weight | 694.1 g/mol |

| Retention time (HPLC) | 9.5 min |

| Plasma concentration (human) | 77 ± 11 nM |

Reactivity and Degradation

CLNO₂ exhibits unique reactivity due to its nitroalkene group:

-

Electrophilic addition : The nitro group undergoes Michael addition with nucleophilic residues (e.g., cysteine thiols) in proteins .

-

- NO release : Hydrolysis by esterases releases nitrolinoleate (LNO₂), which donates - NO in aqueous environments .

-

Isomerization : Exists as 10-nitro-9Z,12Z- and 12-nitro-9Z,12Z-octadecadienoate isomers .

Biological Nitration Pathways

CLNO₂ formation is linked to inflammatory responses:

-

Macrophage activation : Lipopolysaccharide (LPS) and interferon-γ (IFN-γ) induce inducible nitric oxide synthase (NOS2), increasing CLNO₂ levels 20-fold .

-

Inhibition by L-NAME : The NOS inhibitor N-nitro-L-arginine methyl ester blocks CLNO₂ synthesis, confirming - NO dependence .

Anti-inflammatory Signaling Mechanisms

CLNO₂ modulates inflammatory pathways through multiple mechanisms:

-

PPARγ activation : Binds peroxisome proliferator-activated receptor γ, suppressing pro-inflammatory cytokine secretion .

-

NF-κB inhibition : Pretreatment with CLNO₂ reduces nuclear translocation of NF-κB, blocking downstream gene expression .

-

HO-1 induction : Upregulates heme oxygenase-1, producing anti-inflammatory carbon monoxide .

Propiedades

Fórmula molecular |

C45H75NO4 |

|---|---|

Peso molecular |

694.1 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12E)-13-nitrooctadeca-9,12-dienoate |

InChI |

InChI=1S/C45H75NO4/c1-7-8-16-22-37(46(48)49)23-17-14-12-10-9-11-13-15-18-24-43(47)50-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,23,25,34-35,38-42H,7-11,13,15-22,24,26-33H2,1-6H3/b14-12-,37-23+/t35-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Clave InChI |

DBECUTYNMXMLET-QKBQTZBKSA-N |

SMILES isomérico |

CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)/[N+](=O)[O-] |

SMILES canónico |

CCCCCC(=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)[N+](=O)[O-] |

Sinónimos |

cholesteryl nitrolinoleate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.